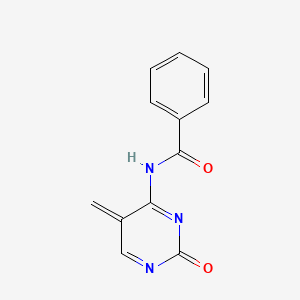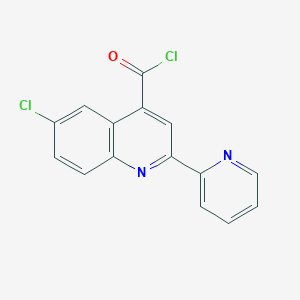![molecular formula C13H10N2S2 B12347810 Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-](/img/structure/B12347810.png)
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a thione group at the 4-position and a 4-methylphenyl substituent at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of thiophene derivatives with various reagents. One common method involves heating thiophene-2-carboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The use of formic acid or triethyl orthoformate as cyclization agents is common in industrial settings due to their availability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings.
Uniqueness
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H10N2S2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-4aH-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7,11H,1H3 |
InChI-Schlüssel |
AOOHBNYYBVBYEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=S)C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


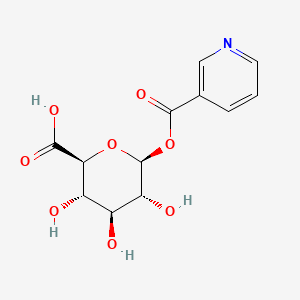

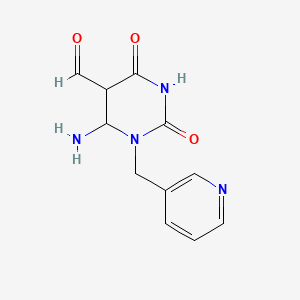
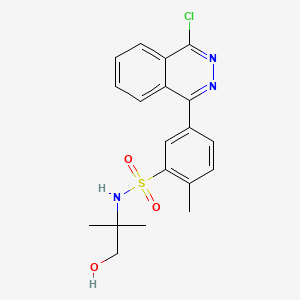
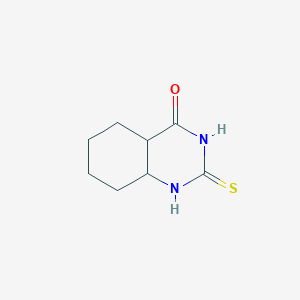
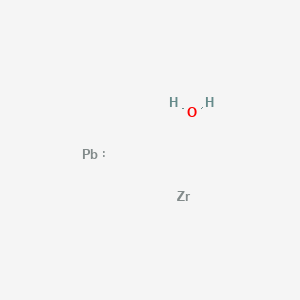
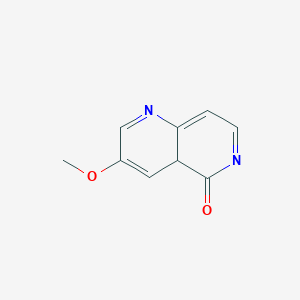
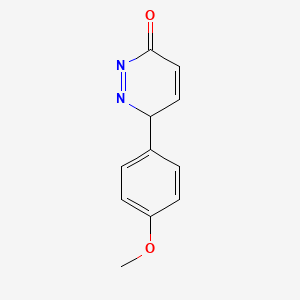
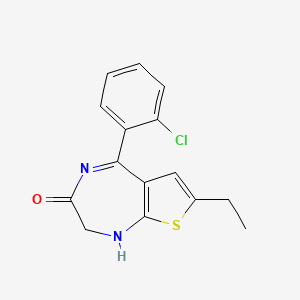
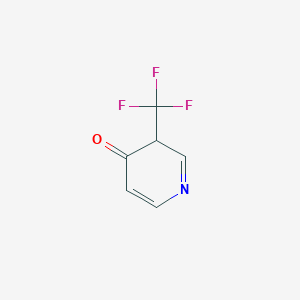

![N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12347813.png)
